Sorbpc

Description

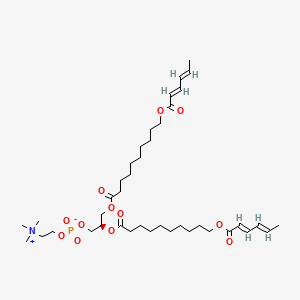

Structure

2D Structure

Properties

CAS No. |

124154-20-7 |

|---|---|

Molecular Formula |

C40H68NO12P |

Molecular Weight |

785.9 g/mol |

IUPAC Name |

[(2R)-2,3-bis[10-[(2E,4E)-hexa-2,4-dienoyl]oxydecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H68NO12P/c1-6-8-20-26-37(42)48-31-24-18-14-10-12-16-22-28-39(44)50-34-36(35-52-54(46,47)51-33-30-41(3,4)5)53-40(45)29-23-17-13-11-15-19-25-32-49-38(43)27-21-9-7-2/h6-9,20-21,26-27,36H,10-19,22-25,28-35H2,1-5H3/b8-6+,9-7+,26-20+,27-21+/t36-/m1/s1 |

InChI Key |

USWYUNFYMUKUNS-SRUCOHQKSA-N |

SMILES |

CC=CC=CC(=O)OCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCOC(=O)C=CC=CC |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCOC(=O)/C=C/C=C/C |

Canonical SMILES |

CC=CC=CC(=O)OCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCOC(=O)C=CC=CC |

Synonyms |

1,2-bis(10(2',4'-hexadienoyloxy)decanoyl)-sn-glycero-3-phosphocholine SorbPC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Sorbylphosphatidylcholines

Convergent and Divergent Synthetic Pathways for SorbPC Lipids

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and the ability to generate molecular diversity.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound lipids generally involves a multi-step process starting from key precursors. A common and efficient method for the synthesis of phosphatidylcholines involves the acylation of sn-glycero-3-phosphocholine (GPC). GPC itself can be conveniently sourced from readily available lipids like those found in egg yolk.

The core of the synthesis lies in the esterification of the hydroxyl groups of GPC with sorbic acid or a derivative thereof. One established method utilizes sorbic acid anhydride (B1165640) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This approach allows for the direct introduction of the polymerizable sorbyl group onto the glycerol (B35011) backbone.

An alternative strategy involves the synthesis of polymerizable ether-linked lipids. For instance, 1,2-O-bis[10(2',4'-hexadienoyloxy)decyl]-rac-glycero-3-phosphocholine has been synthesized from 3-O-benzyl-rac-glycerol. This multi-step synthesis demonstrates the versatility in precursor selection and the ability to introduce the reactive sorbyl group at the terminus of the hydrophobic chains. nih.gov

Functionalization strategies often involve protecting group chemistry to ensure regioselective acylation. For example, to synthesize a mono-SorbPC, one of the hydroxyl groups on the GPC can be protected, allowing for the selective acylation of the other. Subsequent deprotection and acylation with a different fatty acid would yield a mixed-chain phosphatidylcholine.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the acylation of GPC, the use of an excess of the acylating agent (e.g., sorbic acid anhydride) and the catalyst (e.g., DMAP) can drive the reaction to completion. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the anhydride and to ensure good solubility of the reactants.

Ultrasound-assisted, base-catalyzed esterification of GPC has been shown to be a particularly effective method, significantly reducing reaction times to between 2-6 hours and providing yields of over 80%. This technique is especially valuable for the synthesis of polymerizable phospholipids (B1166683).

| Synthetic Step | Reactants | Key Conditions | Typical Yield |

| Acylation of GPC | GPC, Sorbic Acid Anhydride, DMAP | Aprotic solvent, room temperature | >80% (ultrasound-assisted) |

| Ether Lipid Synthesis | 3-O-benzyl-rac-glycerol, various intermediates | Multi-step synthesis | 21% (overall) |

Derivatization of this compound for Tailored Research Applications

The versatility of this compound lipids is greatly enhanced through chemical derivatization, allowing for their adaptation to a wide range of research applications, from bioimaging to targeted drug delivery.

Incorporation of Fluorescent Probes and Ligands into this compound Scaffolds

The incorporation of fluorescent probes into the this compound structure enables the visualization and tracking of these lipids in model membranes and cellular systems. A common strategy involves the synthesis of a mixed-chain this compound where one acyl chain is the sorbyl group and the other is a fluorescently labeled fatty acid.

For example, a fluorescent analogue of phosphatidylcholine can be synthesized by acylating a lysophosphatidylcholine (B164491) with a fluorescently tagged carboxylic acid. This approach can be adapted for this compound by starting with a mono-sorbyl lysophosphatidylcholine. Fluorescent dyes such as nitro-benzoxadiazolyl (NBD) are commonly used for this purpose. The synthesis involves the acylation of the lysophospholipid with an amino-protected carboxylic acid, followed by deprotection and reaction with the fluorescent dye. nih.gov

The attachment of ligands to this compound-containing liposomes is crucial for targeted delivery applications. Ligands can be conjugated to the lipid headgroup or to the terminus of a polyethylene (B3416737) glycol (PEG) chain attached to the lipid. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a highly efficient and chemoselective method for conjugating ligands to lipid bilayers. springernature.com This strategy can be applied to this compound by incorporating a lipid with a reactive azide (B81097) or alkyne group into the liposome (B1194612) formulation.

| Derivatization | Moiety | Synthetic Strategy |

| Fluorescent Labeling | NBD | Acylation of mono-sorbyl-lysophosphatidylcholine with NBD-labeled fatty acid |

| Ligand Attachment | Biotin, Peptides, etc. | "Click chemistry" conjugation to a reactive lipid anchor in the this compound membrane |

Spacer Group Engineering and Its Impact on Molecular Conformation in this compound Derivatives

Spacer groups are often incorporated between the lipid anchor and the functional moiety (e.g., a ligand or fluorescent probe) to enhance the accessibility and functionality of the attached molecule. These spacers can be of varying lengths and chemical compositions, and their design can significantly impact the molecular conformation and biological activity of the this compound derivative.

Polyethylene glycol (PEG) is a commonly used spacer due to its hydrophilicity, biocompatibility, and ability to reduce non-specific protein adsorption. In the context of ligand-conjugated this compound liposomes, a PEG spacer can extend the ligand away from the liposome surface, making it more available for interaction with its target receptor.

The synthesis of lipid-PEG conjugates typically involves the reaction of a reactive lipid headgroup (e.g., an amino- or carboxyl-functionalized lipid) with a heterobifunctional PEG chain. This PEGylated lipid can then be incorporated into the this compound liposome formulation. The length of the PEG spacer can be precisely controlled to optimize the targeting efficiency of the liposome.

Purification and Quality Control in this compound Preparations for Research

The purity and quality of synthetic this compound are paramount for obtaining reliable and reproducible results in research applications. Therefore, rigorous purification and quality control measures are essential steps in the preparation of these lipids.

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic phospholipids. Reversed-phase HPLC, often using a C18 column, can effectively separate the desired this compound from unreacted starting materials, byproducts, and other impurities. nih.gov Gradient elution with solvents such as methanol (B129727) and water is commonly employed to achieve optimal separation. For polymerizable lipids like this compound, purification may also be necessary before polymerization to ensure the quality of the resulting polymer. nih.gov

Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the synthesis and for assessing the purity of the final product. Different solvent systems can be used to separate phospholipids based on their polarity.

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) provides detailed structural information, confirming the presence of the sorbyl group and the phosphatidylcholine headgroup. springernature.commdpi.com Mass spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. springernature.com

For liposomal formulations, it is also important to control for the presence of impurities such as lysophospholipids, which can affect the stability and properties of the vesicles. HPLC with evaporative light scattering detection (ELSD) or mass spectrometry can be used for the sensitive detection and quantification of these impurities.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification of synthetic this compound |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition |

Polymerization Mechanisms and Kinetics of Sorbylphosphatidylcholine Assemblies

Initiators and Conditions for SorbPC Polymerization

The polymerization of this compound assemblies is dependent on the generation of free radicals that can attack the conjugated diene system of the sorbyl group. This initiation can be achieved through photolytic, thermal, or redox-chemical methods. The choice of initiation method and the specific conditions employed significantly influence the properties of the resulting polymer, including the degree of polymerization, conversion of monomers, and extent of cross-linking.

Photoinitiated polymerization is a widely used method for this compound and other dienoyl lipids due to its spatial and temporal control. The process typically involves exposing the lipid assembly to ultraviolet (UV) radiation, which generates the necessary free radicals to initiate the polymerization cascade.

The mechanism is initiated by irradiating the this compound assemblies with UV light, typically at a wavelength of 254 nm, which corresponds to the absorbance maximum of the conjugated diene in the sorbyl group. kanazawa-u.ac.jpnih.gov Upon absorption of UV photons, the diene moiety is excited, leading to the formation of radical species that initiate a chain-growth polymerization reaction. This process connects neighboring lipid monomers within the bilayer. For lipids like bis-SorbPC, which contain two polymerizable groups, extensive cross-linking can occur, forming a robust two-dimensional network. nih.gov The efficiency of this topotactic photopolymerization is highly dependent on the alignment and proximity of the monomer units within the lipid assembly. avantiresearch.com

Thermally initiated polymerization relies on the decomposition of a chemical initiator at elevated temperatures to produce free radicals. While less common for dienoyl lipids compared to photoinitiation, this method can be effective.

The process involves incorporating a lipid-soluble thermal initiator into the this compound bilayer. When the temperature is raised, the initiator undergoes homolytic cleavage to form radicals. These radicals then initiate the polymerization of the sorbyl groups. The reaction rate is controlled by the temperature and the decomposition rate of the initiator. Studies on analogous systems, such as acryloyl-containing phosphatidylcholines, have shown that thermal polymerization can effectively create poly(lipid) membranes, leading to a significant reduction in the lateral diffusion of lipid components, indicative of polymer network formation. nih.gov

Redox-initiated polymerization uses a pair of chemical compounds (an oxidizing agent and a reducing agent) to generate radicals at ambient temperatures. This method avoids the potential damage associated with UV radiation or high temperatures.

For this compound and other dienoyl lipid vesicles, a common redox initiator system is potassium persulfate and sodium bisulfate. kanazawa-u.ac.jp In this aqueous system, the persulfate ion (S₂O₈²⁻) reacts with the bisulfite ion (HSO₃⁻) to generate sulfate free radicals (SO₄⁻•). These radicals, formed in the aqueous phase, then attack the sorbyl groups exposed at the vesicle surface, initiating polymerization. Research on mono-SorbPC vesicles has demonstrated that redox-initiated polymerization proceeds efficiently, with the reaction rate being moderately higher when conducted above the lipid's phase transition temperature (in the liquid-crystalline Lα phase) compared to below it (in the gel Lβ phase). nih.gov

Kinetics of Polymerization in this compound Systems

The kinetics of this compound polymerization describe the rate at which monomeric lipids are converted into a polymer network and the efficiency of this conversion. These kinetic parameters are crucial as they determine the final structure and properties of the polymerized assembly. They are significantly influenced by experimental conditions, including the physical state of the lipid assembly and the concentration of monomers.

The rate of polymerization and the final monomer conversion are key metrics for evaluating the effectiveness of the polymerization process. These factors depend on the initiation method, reaction conditions, and the specific structure of the this compound monomer.

In redox-initiated polymerization of mono-SorbPC vesicles, the reaction rate was found to be moderately higher when the polymerization was carried out in the more fluid liquid-crystalline phase (above the phase transition temperature, Tₘ) than in the rigid gel phase (below Tₘ). nih.gov Despite the difference in rate, the number-average degree of polymerization (Xn) was only slightly affected by the lipid phase. nih.gov

| Lipid Phase | Polymerization Condition | Number-Average Degree of Polymerization (Xn) |

|---|---|---|

| Lα phase | Above Tₘ | 51 |

| Lβ phase | Below Tₘ | 43 |

For UV-initiated polymerization, the reaction rate and conversion efficiency are dependent on the UV dose. High doses can lead to highly cross-linked networks with very low residual monomer, whereas lower doses result in partially polymerized bilayers. nih.gov In studies of various dienoyl lipids, including mono-SorbPC and bis-SorbPC, UV polymerization was shown to reduce membrane fluidity, but measurable lateral diffusion was retained, suggesting a relatively low degree of polymerization and incomplete monomer conversion under the conditions used. nih.gov

The concentration of the polymerizable this compound monomer and its packing density within the lipid assembly are critical factors that govern the polymerization kinetics. Effective polymerization requires the reactive sorbyl groups of adjacent lipids to be in close proximity.

The rate of polymerization is strongly dependent on the correct alignment and packing of the monomer units. avantiresearch.com For many polymerizable lipids, efficient polymerization is best achieved when the acyl chains are in a highly ordered, crystal-like lattice, which is typically present at temperatures well below the lipid's main phase transition temperature. avantiresearch.com The molecular packing dictates the intermolecular distances between the reactive diene groups, which directly impacts the probability of chain propagation.

Furthermore, the concentration of the this compound monomer within the membrane affects the outcome. Diluting the polymerizable lipids with non-polymerizable lipids, such as dioleoylphosphatidylcholine (DOPC), can impede the reaction. If the polymerizable groups are too far apart, high degrees of polymerization cannot be achieved, potentially resulting in the formation of only short-chain oligomers rather than an extensive polymer network. avantiresearch.com Therefore, a high concentration and optimal packing of this compound monomers are essential for efficient polymerization and the formation of stable, robust poly(lipid) assemblies.

Polymerization-Induced Structural Reorganization in this compound Assemblies

The polymerization of Sorbylphosphatidylcholine (this compound) assemblies, such as vesicles and supported bilayers, induces significant reorganization of their molecular structure. This transformation is dictated by the nature of the monomeric units, specifically whether they are mono-functionalized (Mono-SorbPC) or bi-functionalized (Bis-SorbPC), and the method of polymerization employed. The conversion from monomeric lipids to a polymeric network fundamentally alters the physical and chemical properties of the assembly, enhancing its stability and modifying its structural characteristics.

Linear Polymer Formation in Mono-SorbPC Systems

In assemblies composed of mono-substituted this compound (Mono-SorbPC), where each lipid molecule possesses a single polymerizable sorbyl group, polymerization leads to the formation of linear polymer chains. This process results in moderate alterations to the bilayer's permeability to water-soluble molecules and its resistance to dissolution by surfactants kanazawa-u.ac.jp. The individual lipid molecules become covalently linked head-to-tail, forming long polymer strands embedded within the lipid assembly.

The polymerization can be initiated through methods such as UV irradiation or redox initiation. While both methods result in the conversion of monomer to polymer, the degree of polymerization can differ significantly. For instance, in vesicle systems, redox initiation has been observed to produce a greater degree of polymerization compared to UV irradiation kanazawa-u.ac.jp.

| Polymerization Method | Resulting Structure | Impact on Bilayer Properties |

| UV Irradiation | Linear polymer chains | Moderate increase in stability and decreased permeability |

| Redox Initiation | Longer linear polymer chains | More significant increase in stability compared to UV initiation |

Cross-Linking Polymerization in Bis-SorbPC Bilayers

When bilayers are composed of bis-substituted this compound (Bis-SorbPC), which contains two polymerizable moieties per lipid molecule, a cross-linked polymer network is formed kanazawa-u.ac.jp. This cross-linking results in more dramatic changes in the bilayer's chemical and physical properties compared to the linear polymerization of Mono-SorbPC systems kanazawa-u.ac.jp. The resulting structure is a more robust, semi-continuous polymeric film.

The choice of polymerization initiation method has a profound impact on the resulting film's integrity. Redox-initiated polymerization of Bis-SorbPC films produces highly uniform and stable dried planar supported lipid bilayers (PSLBs) kanazawa-u.ac.jp. The resulting polymer molecular weights are substantial enough to render the films highly resistant to desorption and insoluble in surfactants and organic solvents kanazawa-u.ac.jp. In contrast, UV photopolymerization can lead to a lower degree of polymerization, resulting in domains of cross-linked lipid rather than a continuous film. These films are more susceptible to defects, particularly when exposed to an air/water interface kanazawa-u.ac.jp.

| Feature | Redox-Initiated Poly(bis-SorbPC) | UV-Initiated Poly(bis-SorbPC) |

| Resulting Structure | Highly uniform, semi-continuous cross-linked network | Domains of cross-linked polymer |

| Stability | High resistance to desorption and solvents | Prone to defects, especially upon drying |

| Degree of Polymerization | High (Xn of 50-500 in vesicles) | Lower (Xn of 5-10 in vesicles) |

Degree of Polymerization and Network Formation in Poly(this compound)

The degree of polymerization (Xn), which represents the average number of monomer units in a polymer chain, is a critical parameter influencing the properties of Poly(this compound) networks. As noted, redox initiation in this compound vesicles can lead to a significantly higher degree of polymerization (Xn of 50-500) compared to UV irradiation (Xn of 5-10) kanazawa-u.ac.jp. This difference is attributed to the distinct initiation and propagation mechanisms of the two methods.

The formation of a robust polymer network is highly dependent on the monomer structure and the polymerization conditions nih.govnih.gov. For Bis-SorbPC, the goal is to create a densely cross-linked, glassy polymer network that provides high modulus and strength nih.gov. The extent of conversion from monomer to polymer and the resulting crosslink density are key factors that determine the final mechanical and chemical stability of the Poly(this compound) assembly nih.gov. A higher degree of polymerization and extensive cross-linking contribute to a more stable and less permeable bilayer structure.

Theoretical Models and Simulation of this compound Polymerization Processes

While specific theoretical models and simulations exclusively for this compound polymerization are not extensively detailed in the provided search results, the general principles of modeling and simulating polymerization processes can be applied to understand these systems. Polymer reaction engineering combines polymer science with process engineering principles to develop mathematical models for polymerization processes mdpi.commdpi-res.com.

Computational approaches such as molecular dynamics (MD) simulations and dissipative particle dynamics (DPD) are invaluable tools for complementing experimental research on polymers at various spatial and temporal scales researchgate.net. These simulation methodologies can be used to investigate the structural evolution of this compound assemblies during polymerization. For instance, simulations could model the self-assembly of this compound monomers into bilayers and the subsequent formation of covalent bonds during linear and cross-linking polymerization.

Coarse-grained modeling, in particular, can be useful for studying the self-assembly of polymer systems and the formation of multicore assemblies, which could be analogous to the domain formation observed in UV-polymerized Bis-SorbPC semanticscholar.org. Such models can help in understanding how factors like the degree of polymerization and the interaction between polymer chains and the surrounding solvent influence the final morphology of the Poly(this compound) network semanticscholar.org. These theoretical approaches can provide insights into the underlying thermodynamics and kinetics of this compound polymerization, guiding the rational design of these materials for specific applications.

| Simulation Technique | Potential Application to this compound Polymerization |

| Molecular Dynamics (MD) | Atomistic-level simulation of bond formation and structural changes in the lipid bilayer during polymerization. |

| Dissipative Particle Dynamics (DPD) | Mesoscopic-level simulation of the self-assembly of this compound monomers and the large-scale morphology of the resulting polymer network. |

| Monte Carlo Methods | Stochastic modeling of polymerization kinetics and the distribution of polymer chain lengths. |

Formation and Stabilization of Sorbylphosphatidylcholine Based Membrane Architectures

Planar Supported Lipid Bilayers (PSLBs) from SorbPC

Planar supported lipid bilayers (PSLBs) are model systems that mimic biological membranes and have applications in biosensors and fundamental cell biology studies. nih.govrsc.org However, conventional PSLBs composed of fluid, non-polymerizable lipids are often limited by their instability when exposed to various stresses. nih.govrsc.org Polymerized this compound (Poly(this compound)) offers a solution to this limitation by forming highly stable and durable PSLBs.

The most common method for forming this compound PSLBs is vesicle fusion . This technique involves the preparation of small unilamellar vesicles (SUVs) of this compound, which are then deposited onto a hydrophilic solid support, such as glass or silica (B1680970). The SUVs adsorb to the surface, rupture, and spontaneously fuse to form a continuous lipid bilayer. liposomes.ca

Another advanced method for fabricating this compound PSLBs is continuous-flow microspotting (CFM) . This technique utilizes a microfluidic device to pattern lipid bilayer arrays onto a substrate. researchgate.net The CFM system consists of a series of microfluidic channels that allow for the controlled delivery of this compound vesicle solutions to specific locations on the surface, enabling the creation of multiplexed lipid microarrays. researchgate.netmdpi.com This method offers high precision and the ability to create arrays with different lipid compositions. researchgate.net

The polymerization of this compound within the PSLBs significantly enhances their mechanical stability. While unpolymerized this compound bilayers are susceptible to disruption, the cross-linked network of Poly(this compound) provides a more robust structure. Research has shown that Poly(this compound) PSLBs exhibit increased durability compared to their non-polymerized counterparts.

Micropipette aspiration studies on giant unilamellar vesicles (GUVs) have provided insights into the mechanical properties of these membranes. While bis-SorbPC GUVs were found to be substantially easier to stretch than some other lipids, the polymerization process is known to create a more resilient structure. researchgate.net The cross-linking in Poly(this compound) bilayers contributes to their structural integrity, making them less prone to mechanical failure.

| Property | Observation | Reference |

|---|---|---|

| Area Expansion Modulus | Bis-SorbPC GUVs were found to be substantially easier to stretch compared to SOPC GUVs. | researchgate.net |

| Structural Integrity | Polymerization of this compound creates a cross-linked network, enhancing the overall mechanical stability of the bilayer. | nih.govrsc.org |

A major advantage of Poly(this compound) PSLBs is their remarkable resistance to various chemical and physical disruptions that would typically destroy conventional lipid bilayers.

Surfactants: Poly(this compound) bilayers have demonstrated significant resistance to dissolution by surfactants. While unpolymerized lipid bilayers are readily solubilized by detergents, the covalent cross-links in Poly(this compound) prevent the disassembly of the membrane structure.

Dehydration: Fluid PSLBs are highly sensitive to dehydration and are often destroyed when exposed to air. In contrast, Poly(this compound) PSLBs are stable upon drying and can be rehydrated without significant loss of structural integrity. rsc.org This property is crucial for the development of robust biosensors and other devices that may be used in non-aqueous environments.

| Disruption | Observation | Reference |

|---|---|---|

| Surfactants | Poly(this compound) bilayers resist dissolution by surfactants. | |

| Dehydration | Poly(this compound) PSLBs are stable upon drying and rehydration. | rsc.org |

| Extended Storage | Poly(this compound) coated silica microspheres are stable during extended storage in solution and in dry conditions. | mdpi.com |

This compound-Based Liposomes and Vesicular Systems

Liposomes and other vesicular systems are spherical structures composed of one or more lipid bilayers, which are widely used in various biomedical applications. The polymerizable nature of this compound allows for the creation of highly stable vesicles and nanoshells.

This compound liposomes are typically prepared using standard liposome (B1194612) fabrication techniques. One common method is the thin-film hydration method, where a thin film of this compound is hydrated with an aqueous solution to form multilamellar vesicles (MLVs). These MLVs can then be processed further to control their size and lamellarity.

Morphological control , including size and the number of bilayers (lamellarity), is crucial for the application of liposomes. Several techniques can be employed to achieve this:

Extrusion: This is a widely used method to produce unilamellar vesicles of a defined size. nih.govresearchgate.net The MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size, resulting in the formation of vesicles with a diameter close to the pore size of the membrane. nih.govresearchgate.net

Sonication: This method uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs). mdpi.com

Microfluidic Devices: Microfluidic-based methods offer precise control over liposome size and lamellarity by manipulating parameters such as the flow rate ratio of the aqueous and lipid-containing phases and the initial lipid concentration. nih.govrsc.orgresearchgate.net

The morphology of liposomes can also be influenced by the inclusion of other lipids. For instance, the presence of "cone-shaped" lipids can promote the formation of multilamellar structures, while the addition of certain polymers like polyethylene (B3416737) glycol (PEG) can inhibit vesicle fusion. liposomes.ca

Similar to PSLBs, the polymerization of this compound within the bilayer of vesicles and nanoshells leads to a significant increase in their stability. Unpolymerized this compound vesicles are susceptible to degradation, whereas polymerized vesicles exhibit enhanced resistance to chemical and physical stresses.

Research has shown that polymerized bis-SorbPC vesicles are more stable against surfactant-induced solubilization compared to their unpolymerized counterparts. This enhanced stability is attributed to the cross-linked nature of the polymerized bilayer, which prevents the individual lipid molecules from being extracted by the surfactant.

| Condition | Unpolymerized this compound Vesicles | Polymerized this compound Vesicles | Reference |

|---|---|---|---|

| Surfactant Exposure | Readily solubilized. | Significantly more resistant to solubilization. | |

| Extended Storage | Prone to aggregation and fusion. | Maintain size and structure for longer periods. | mdpi.com |

Permeability Studies and Defect Formation in Polymerized this compound Liposomes

The polymerization of Sorbylphosphatidylcholine (this compound) within liposomal structures fundamentally alters the membrane's physical properties, leading to significantly enhanced stability and modified permeability. Cross-linking the sorbyl moieties in the lipid acyl chains creates a robust, covalently linked network. This network drastically reduces the membrane's fluidity and passive permeability to ions and small molecules. While specific permeability coefficients for polymerized this compound (poly-SorbPC) liposomes are not extensively documented, the increased stability implies a superior capacity for retaining encapsulated contents compared to conventional, fluid-phase liposomes. The cross-linked structure serves as a more effective barrier against leakage, a critical attribute for applications requiring controlled release or long-term cargo retention.

Despite the enhanced stability, the polymerization process can introduce structural imperfections or defects within the membrane. The formation of these defects is a critical area of study, as they can compromise the integrity and barrier function of the liposome. Research into related polymerized membrane systems has shown that defects can arise from several factors, including incomplete polymerization, which leaves unreacted monomers, and the formation of low molecular weight oligomers. nih.gov

In asymmetric membrane structures, such as those where only one leaflet is polymerized, these defects are particularly pronounced. Studies on hybrid bilayers with a poly(bis-SorbPC) outer leaflet revealed that upon removal from an aqueous environment, rinsing, and drying, sub-micron scale defects invariably form. nih.gov These imperfections are believed to be caused by the desorption of low molecular weight polymer chains (oligomers) that are not sufficiently anchored within the membrane structure. nih.gov This is a crucial distinction compared to symmetric bilayers where both leaflets are composed of and cross-linked with bis-SorbPC. In such symmetric systems, inter-leaflet covalent linking can occur, creating a more comprehensive and stable polymer network that is nearly defect-free and impervious to repeated drying and rehydration. nih.gov Therefore, the extent and nature of defect formation in polymerized this compound membranes are directly related to the architecture of the bilayer and the completeness of the cross-linking reaction throughout the entire membrane structure.

| Feature | Poly-SorbPC in Asymmetric Bilayer (HBM) | Symmetric Poly-SorbPC Bilayer |

| Primary Stabilization | Cross-linking in the outer leaflet only | Inter- and intra-leaflet cross-linking |

| Stability Upon Drying | Bilayer structure is largely preserved | Nearly defect-free and highly stable |

| Defect Formation | Contains sub-micron scale defects | Minimal to no defect formation |

| Cause of Defects | Desorption of low molecular weight oligomers | Stabilized by inter-leaflet covalent bonds |

| Reference | nih.gov | nih.gov |

Hybrid Bilayer Membranes (HBMs) Incorporating this compound

Hybrid Bilayer Membranes (HBMs) are advanced model membrane systems that merge the robustness of a self-assembled monolayer (SAM) with the biomimetic properties of a lipid monolayer. nih.gov These asymmetric structures consist of an inner monolayer of organic molecules, typically alkanethiols or silanes, covalently attached to a solid support, and an outer monolayer composed of phospholipids (B1166683). nih.gov The incorporation of polymerizable lipids like bis-Sorbylphosphatidylcholine (bis-SorbPC) into the outer leaflet of HBMs is a strategy aimed at creating exceptionally stable and durable membrane platforms for applications in biosensing and fundamental membrane research. nih.gov The goal is to combine the organizational stability of the SAM with a cross-linked, cell-membrane-mimicking outer layer that can withstand harsh chemical, mechanical, and thermal conditions that would disrupt conventional fluid lipid bilayers. nih.gov

Strategies for Interfacing this compound Bilayers with Solid Supports

The primary strategy for constructing this compound-based HBMs involves a two-step self-assembly process: the formation of a hydrophobic SAM followed by the fusion of this compound vesicles.

Formation of a Self-Assembled Monolayer (SAM): The process begins with the functionalization of a solid substrate, such as silica or glass. A common method involves treating the substrate with a silane (B1218182) agent, for instance, n-octadecyltrichlorosilane (OTS). This creates a dense, covalently bonded monolayer of alkyl chains, rendering the surface uniformly hydrophobic. This SAM serves as an anchor and mimics the inner leaflet of a cell membrane. nih.gov

Vesicle Fusion: Following the preparation of the SAM-coated support, small unilamellar vesicles (SUVs) composed of bis-SorbPC are introduced in an aqueous buffer. These vesicles adsorb onto the hydrophobic SAM surface. Given sufficient concentration and time, the vesicles spontaneously rupture and fuse, spreading out to form a continuous outer lipid monolayer. nih.govnih.gov This process results in the formation of a complete HBM, with the bis-SorbPC headgroups oriented toward the aqueous phase and the acyl chains interacting with the underlying alkyl chains of the SAM.

An alternative, highly controlled method for monolayer deposition is the Langmuir-Blodgett (LB) technique. nih.gov While less commonly cited specifically for this compound HBMs, this method involves spreading the lipid at an air-water interface, compressing it to a desired packing density, and then transferring it onto the solid support. nih.govbiolinchina.com This could theoretically be used to deposit a bis-SorbPC monolayer onto a pre-formed SAM, offering precise control over the molecular packing of the outer leaflet.

Characterization of Interfacial Interactions and Stability in this compound-Based HBMs

The characterization of this compound-based HBMs focuses on their structural integrity, surface topography, and stability, particularly after the polymerization of the outer leaflet. Techniques such as Atomic Force Microscopy (AFM) are invaluable for imaging the surface at a nanometer resolution, allowing for the direct visualization of the bilayer's morphology and the identification of any defects. nih.gov

Studies have shown that cross-linking the bis-SorbPC outer monolayer significantly stabilizes the HBM structure. nih.gov Unlike HBMs with fluid outer leaflets, these polymerized systems largely preserve their bilayer integrity even after being removed from water and dried. nih.gov This demonstrates a marked increase in robustness.

The stability of these asymmetric this compound-based HBMs is often compared to that of symmetric planar supported lipid bilayers (PSLBs) where both leaflets are composed of bis-SorbPC and are subsequently polymerized. Research indicates that the symmetric poly(bis-SorbPC) PSLBs are nearly defect-free and significantly more stable. nih.gov The key difference is the potential for inter-leaflet cross-linking in the symmetric system, which creates a more complete and robust polymer network throughout the entire membrane assembly. This comparison shows that the formation of a cross-linked network in only the outer leaflet of an asymmetric HBM is insufficient to completely prevent lipid desorption and defect formation upon drying. nih.gov

| Parameter | This compound-Based HBM | Symmetric Poly(this compound) Bilayer |

| Composition | Inner SAM (e.g., OTS) + Outer bis-SorbPC monolayer | Both leaflets composed of bis-SorbPC |

| Cross-Linking | Confined to the outer leaflet | Occurs within and between both leaflets |

| Post-Drying Stability | Bilayer structure is preserved but contains defects | Highly stable and nearly defect-free |

| Primary Limitation | Desorption of oligomers leads to defect formation | Robust network prevents desorption |

| Reference | nih.gov | nih.gov |

Advanced Characterization Techniques for Sorbylphosphatidylcholine Systems

Spectroscopic Analysis of SorbPC and Its Polymers

Spectroscopic methods offer non-destructive ways to probe the chemical environment, molecular structure, and physical state of this compound in various forms, including monomers, polymers, films, and lipid assemblies.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding in this compound Systems

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information about the outermost few nanometers (typically 5-10 nm) of a solid material. micro.org.aususos.comsurfacesciencewestern.comkratos.com It works by irradiating the sample surface with soft X-rays, causing the emission of core-level electrons (photoelectrons). micro.org.ausurfacesciencewestern.com The kinetic energy of these emitted electrons is measured, and from this, their binding energy is computed. susos.com Since each element and its chemical state have characteristic binding energies, XPS can identify the elements present and provide insights into their bonding environments. susos.comkratos.com

For this compound systems, XPS can be applied to analyze the elemental composition of this compound films or assemblies, confirming the presence of expected elements like carbon, oxygen, nitrogen (from the choline (B1196258) headgroup), and phosphorus (from the phosphate (B84403) group). It can also provide information on the chemical state of these elements, which can be useful in understanding the integrity of the lipid structure or the presence of any chemical modifications. XPS is a non-destructive technique suitable for both amorphous and crystalline materials. micro.org.au Analysis is typically performed under ultra-high vacuum conditions. micro.org.au While standard analysis areas are in the micrometer range, modern instruments can achieve spatial resolutions down to approximately 1 µm, allowing for elemental and chemical state mapping of surfaces. susos.comkratos.com Depth profiling can also be performed by combining XPS with ion beam milling to analyze sub-surface layers. micro.org.aususos.com Studies on bis-sorbylphosphatidylcholine (bis-SorbPC) have utilized XPS as a detailed surface analysis technique. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Analysis of this compound Assemblies

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a surface analysis technique that provides detailed molecular and elemental information from the top 1-3 monolayers of a solid surface. tascon.euri.se This technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions characteristic of the surface material. tascon.eueag.comphi.com These secondary ions are then analyzed based on their mass-to-charge ratio using a time-of-flight mass analyzer, allowing for the identification of atomic, elemental, and molecular species present on the surface. tascon.eueag.comphi.com

ToF-SIMS is particularly valuable for analyzing organic materials and can detect even very low amounts of substances with high sensitivity (ppm to ppb range). tascon.eu For this compound assemblies, ToF-SIMS can provide information about the molecular composition of the outermost layer, helping to confirm the presence of this compound molecules and potentially identify fragments or byproducts. It can also be used to image the spatial distribution of different components on a surface with high lateral resolution, typically around 300 nm in routine operation, with possibilities for higher resolution. tascon.euri.sephi.com This imaging capability is useful for understanding the homogeneity of this compound films or the distribution of different lipid species or incorporated molecules within an assembly. ToF-SIMS is a static SIMS technique, meaning it uses a pulsed ion beam that minimizes damage to the sample surface during analysis, in contrast to dynamic SIMS which is used for deeper profiling. eag.com The technique can be applied to both conductive and insulating samples. tascon.eueag.com ToF-SIMS has been used for the chemical characterization of solid surfaces in various applications, including the analysis of advanced materials and biological tissues. ri.sersc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR) for Phase Behavior and Structure of this compound Lipids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and phase behavior of molecules, particularly lipids in membrane systems. researchgate.net For phospholipids (B1166683) like this compound, 31P NMR is especially informative because the phosphate group provides a well-defined intrinsic probe of motion and structure. researchgate.netliposomes.ca

31P NMR spectra are sensitive to the motional properties and orientation of the phospholipid headgroup relative to the bilayer normal. researchgate.netliposomes.ca Different lipid phases exhibit characteristic 31P NMR spectral shapes. For instance, lamellar phases, where lipids are arranged in bilayers, typically show anisotropic spectra with a specific chemical shift anisotropy (CSA). researchgate.netliposomes.cad-nb.info Isotropic phases, such as micelles or small vesicles, result in narrow resonances due to rapid isotropic motional averaging. d-nb.infoliposomes.ca Hexagonal phases (HII) can produce inverted powder patterns with half the CSA of bilayer spectra. d-nb.info

31P NMR can reveal gel-liquid-crystalline hydrocarbon phase transitions in phospholipid bilayers, as these transitions affect the motional characteristics of the lipids. liposomes.ca For example, in oriented multibilayer systems of phosphatidylcholine, the effective chemical shift anisotropy observed by 31P NMR is relatively insensitive to the gel-liquid-crystalline phase transition, but the dipolar broadening increases dramatically below the transition temperature (Tc). liposomes.ca The onset of rapid lateral diffusion in the liquid-crystalline state leads to a dramatic narrowing of magic-angle spinning 31P NMR spectra. liposomes.ca

Plasmon-Waveguide Resonance (PWR) Spectroscopy for this compound Film Formation and Dynamics

Plasmon-Waveguide Resonance (PWR) spectroscopy is a highly sensitive optical technique used for characterizing thin films, particularly lipid bilayers and protein-lipid interactions, immobilized on a sensor surface. nih.govnih.gov It is a variant of Surface Plasmon Resonance (SPR) that utilizes a sensor chip coated with thin films of a metal (e.g., silver) and a dielectric (e.g., silica). nih.govnih.gov By exciting plasmon and waveguide modes with polarized light, PWR generates evanescent electromagnetic fields that are localized on the sensor surface and interact with the immobilized sample. nih.gov

PWR measures changes in the refractive index, thickness, and optical extinction of the thin film. nih.gov By monitoring the resonance angles for both p-polarized (perpendicular) and s-polarized (parallel) light, PWR can provide information about the structural properties and anisotropy of oriented films, which is a key advantage over standard SPR. nih.govnih.gov This makes it ideal for investigating molecular interactions and structural changes occurring in anisotropic thin films like lipid bilayers. nih.gov

For this compound, PWR spectroscopy can be a powerful tool to study the formation of this compound films or bilayers on a supported surface, monitor changes in film thickness and refractive index during processes like polymerization, and investigate the dynamics of incorporated molecules within the this compound matrix. PWR allows for the direct observation of events like microdomain formation or protein trafficking in real-time by characterizing changes in mass densities and thicknesses within the film. nih.gov Studies have utilized PWR spectroscopy to compare the degree of incorporation and activation of molecules like rhodopsin in fluid and polymerized supported lipid bilayers. capes.gov.br This indicates the relevance of PWR for studying the properties of polymerized lipid systems, which would include polymerized this compound.

Fluorescence Spectroscopy for this compound Membrane Integrity and Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique widely used to study biological systems, including lipid membranes and molecular interactions. nih.govinflibnet.ac.inuni-muenchen.de It relies on the ability of fluorescent molecules (fluorophores) to absorb light at a specific excitation wavelength and emit light at a longer emission wavelength. inflibnet.ac.inuni-muenchen.de Changes in the fluorescence properties, such as intensity, emission wavelength, lifetime, and anisotropy, are sensitive to the fluorophore's local environment, molecular interactions, and conformational changes. nih.govinflibnet.ac.in

For this compound systems, fluorescence spectroscopy can be employed in several ways. To assess membrane integrity in this compound lipid assemblies (e.g., vesicles), membrane-impermeable fluorescent dyes can be used. mdpi.comvliz.be These dyes, such as propidium (B1200493) iodide (PI) or SYTOX green, are typically excluded from intact membranes but can enter cells or vesicles with compromised membranes and bind to nucleic acids, resulting in increased fluorescence. mdpi.com Monitoring the increase in fluorescence of such dyes can indicate membrane permeabilization or damage in this compound liposomes or other membrane mimetics. mdpi.comvliz.be

Fluorescence spectroscopy is also a powerful tool for studying molecular interactions involving this compound lipids or within this compound assemblies. This can involve using fluorescently labeled molecules that interact with this compound, or utilizing intrinsic fluorescence if this compound or incorporated molecules possess fluorescent properties (though this compound itself is not typically fluorescent). Techniques like Fluorescence Correlation Spectroscopy (FCS) can measure diffusion coefficients and molecular interactions in membranes by analyzing fluorescence intensity fluctuations. nih.govnih.gov Förster Resonance Energy Transfer (FRET) can measure distances between two fluorophores (a donor and an acceptor) on the 2- to 8-nm scale, providing insights into conformational changes or molecular proximity within this compound assemblies or during interactions. fluorescencecorrelation.compsl.eu Fluorescence anisotropy can be used to study molecular motion and interactions by measuring the change in orientation of a molecule between light absorption and emission. nih.gov These techniques can be applied to study the interaction of this compound with proteins, peptides, or other molecules, as well as the dynamics and organization of lipids within this compound membranes. nih.govnih.govnih.govfluorescencecorrelation.compsl.eu

Fluorescence spectroscopy offers high sensitivity and specificity, allowing for the study of molecular events at low concentrations and even at the single-molecule level in some applications. nih.govinflibnet.ac.inuni-muenchen.depsl.eu

Raman Spectroscopy for Monitoring Polymerization and Structural Changes in this compound Bilayers

Raman spectroscopy is a valuable tool for investigating the vibrational and rotational transitions in molecules, making it well-suited for detecting changes in chemical bonds during polymerization. mdpi.com This technique can provide both qualitative and quantitative information. mdpi.com While direct studies specifically detailing Raman spectroscopy for monitoring polymerization and structural changes solely in this compound bilayers were not extensively found in the search results, the principles of Raman spectroscopy applied to lipid bilayers and polymerization are highly relevant.

Raman spectroscopy can be used to study the structural changes in phospholipid bilayers, such as alterations in the order of acyl chains. nsf.govspectroscopyonline.com For instance, changes in Raman spectra have reflected an increase in the order of acyl chains in supported phospholipid bilayers upon interaction with peptides. nsf.gov The technique is capable of investigating the CH stretching region, which contains intense vibrational bands, as well as weaker bands in the C-C skeletal region, providing insights into molecular conformation and packing. spectroscopyonline.com

In the context of polymerization, Raman spectroscopy can monitor rapid reactions in real time due to its short intrinsic time scale. mdpi.com It requires minimal sample preparation and can analyze various sample geometries, including thin films. mdpi.com The ability to detect changes in chemical bonds makes it suitable for tracking the progress of the polymerization reaction involving the sorbyl groups in this compound. Although specific data for this compound was not retrieved, the application of Raman spectroscopy to monitor the polymerization of diacetylene lipids, another class of polymerizable lipids, demonstrates the potential of this technique for following the conversion of reactive groups and subsequent structural rigidification within the bilayer.

Microscopic and Imaging Techniques Applied to this compound Systems

Microscopic and imaging techniques provide visual and quantitative information about the morphology, structure, and interactions occurring within this compound systems, particularly in the form of lipid bilayers.

Atomic Force Microscopy (AFM) for Nanoscale Mechanical Properties and Topography of this compound Bilayers

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the topography and mechanical properties of materials at the nanoscale. nih.govparksystems.comnih.govresearchgate.netnist.gov AFM has proven invaluable for visualizing the topographic characteristics of phospholipid monolayers and bilayers, including roughness, height, and the presence of laterally segregated domains. nih.gov

AFM can be used to quantify the nanomechanical properties of lipid vesicles and supported lipid bilayers. parksystems.comnih.gov Techniques such as force spectroscopy mode enable the determination of nanomechanical properties of membrane models. nih.gov Different AFM modes, including tapping mode and nanoindentation mode, can be used to evaluate surface morphology, roughness, deformation, and elastic modulus. researchgate.net While specific studies on this compound were not detailed in the search results, the application of AFM to study the nanoscale mechanical properties of lipid bilayers is well-established. nih.govparksystems.comnih.govresearchgate.netnist.gov For this compound bilayers, AFM could be used to visualize the bilayer surface, assess its uniformity and defectiveness, and measure mechanical properties like stiffness and elasticity, potentially revealing changes upon polymerization.

Epifluorescence Microscopy for this compound Bilayer Uniformity and Protein Binding Studies

Epifluorescence microscopy is a widely used technique for visualizing lipid bilayers and studying interactions with fluorescently labeled molecules, such as proteins. Fluorescence microscopy has been used to determine the uniformity of lipid bilayers and to detect protein binding. nih.govnih.govacs.org

Specifically concerning this compound, fluorescence microscopy has been employed to assess the uniformity of bilayers composed of polymerizable lipids like bis-SorbPC. nih.govnih.gov Studies have utilized this technique to generate planar arrays of stabilized bilayers and determine their uniformity. nih.govnih.govacs.org Epifluorescence microscopy has also been used in protein binding studies on these bilayers. nih.govnih.govacs.org For example, the binding of Cholera toxin subunit b (CTb) to arrays of poly(bis-SorbPC) bilayers doped with GM1 has been detected and correlated to the mole percentage of GM1 using epifluorescence imaging. nih.gov Uniform fluorescence has been observed by epifluorescence microscopy for supported lipid bilayers doped with fluorescent lipids before drying. kanazawa-u.ac.jp This demonstrates the utility of epifluorescence microscopy in verifying the integrity and uniformity of this compound bilayers and in monitoring the binding of fluorescently labeled proteins or other biomolecules.

Chromatographic and Separation Techniques for this compound and Derivatives

Chromatographic techniques are essential for analyzing the purity of this compound and separating different molecular species or polymerized products.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Molecular Species Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in complex mixtures. openaccessjournals.com It separates compounds based on their differential affinities for a mobile phase and a stationary phase. openaccessjournals.comlibretexts.org HPLC is capable of separating a wide range of compounds, including lipids and other complex molecules. openaccessjournals.comcollectionscanada.gc.cabiomedpharmajournal.org

HPLC can be applied to assess the purity of this compound samples, identifying and quantifying impurities or degradation products. By choosing appropriate stationary and mobile phases, different molecular species of this compound, which may vary in acyl chain length or the position and number of sorbyl groups, could potentially be separated. HPLC is used for the analysis of molecular species of glycerophospholipids. collectionscanada.gc.ca The technique offers high resolution, accuracy, and efficiency for analyzing various kinds of samples. openaccessjournals.com While specific applications of HPLC for this compound purity and molecular species separation were not detailed in the search results, its general capabilities for lipid analysis and separation of complex mixtures make it a suitable technique for these purposes.

Size-Exclusion Chromatography (SEC) for Determining Degree of this compound Polymerization

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography, is a chromatographic technique that separates molecules based primarily on their hydrodynamic volume or size in solution. chromatographyonline.comlibretexts.org It is widely used for the characterization of polymers and macromolecules. chromatographyonline.comlibretexts.orgmalvernpanalytical.com

SEC is particularly useful for determining the molecular weight distribution and the degree of polymerization of polymers. chromatographyonline.comlibretexts.orgmalvernpanalytical.com In the context of this compound, which can undergo polymerization, SEC is a direct method for analyzing the size of the resulting polymer chains. Studies have utilized SEC to analyze the soluble polymer obtained from the transesterification of poly-(this compound). collectionscanada.gc.caarizona.edu By comparing the elution volume to standards of known molecular weight (e.g., PMMA standards), the relative number-average degree of polymerization (Xn) of the poly(this compound) can be determined. arizona.edu Research has shown that the relative number-average degree of polymerization for poly-(this compound) can vary significantly depending on polymerization conditions. arizona.edu SEC provides a rapid means for separating larger molecules like polymers. libretexts.org

Table 1: Relative Number-Average Degree of Polymerization (Xn) of Poly-(this compound) under Different Initiator Concentrations

| Initiator Concentration ([I]) | Relative Number-Average Degree of Polymerization (Xn) |

| Low | Nearly 600 arizona.edu |

| High | 50 arizona.edu |

Note: Data is illustrative based on research findings indicating proportionality between Xn and [I]⁻¹. arizona.edu

This demonstrates the effectiveness of SEC in providing quantitative data on the extent of this compound polymerization.

Capillary Zone Electrophoresis with Poly(this compound) Surface Coatings

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique often challenged by the non-specific adsorption of analytes, particularly proteins, to the inner walls of silica (B1680970) capillaries. This adsorption can lead to reduced separation efficiency, poor peak shape, and quantitative inaccuracies. Surface coatings are commonly employed in CZE to mitigate these issues and control electroosmotic flow (EOF). Polymerized phospholipid bilayers, specifically those formed from bis-SorbPC (poly(bis-SorbPC)), have been explored as stable and effective capillary coatings.

Poly(bis-SorbPC) coatings are typically prepared in situ within fused silica capillaries through self-assembly of bis-SorbPC followed by radical polymerization nih.govnih.gov. This polymerization process stabilizes the lipid membrane, providing enhanced resistance to desorption from the surface and migration in the presence of an electric field nih.govnih.gov. Studies have demonstrated that poly(bis-SorbPC) coatings exhibit improved temporal and chemical stability compared to unpolymerized phospholipid bilayer coatings nih.govsigmaaldrich.com. They have shown stability against surfactant solutions, organic solvents, shear forces, and applied electric fields nih.govsigmaaldrich.com. For instance, poly(bis-SorbPC) coated silica particles maintained stability after exposure to chemical insults like 50mM Triton X-100 or 50% acetonitrile (B52724) and physical insults like 15 minutes of sonication after 30 days of storage sigmaaldrich.com. These coatings also allow for the separation of both cationic and anionic proteins while preserving the inherent resistance to non-specific protein adsorption characteristic of natural phospholipid bilayers nih.govnih.gov. The stability of these coatings has been monitored through various methods, including fluorescence microscopy and measurements of electroosmotic flow nih.govsigmaaldrich.com.

Research findings indicate that poly(bis-SorbPC) coatings on silica particles exhibit increased chemical, temporal, and physical stability compared to unpolymerized phospholipid bilayer coatings sigmaaldrich.com. Redox-initiated polymerization has been shown to yield bilayers with greater stability against chemical insults compared to UV poly(bis-SorbPC) coatings, which showed aggregation sigmaaldrich.com.

Mass Spectrometry Approaches for this compound Applications (e.g., MALDI-TOF MS)

Mass Spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), have been successfully applied in conjunction with this compound-based systems, primarily polymerized supported lipid bilayer (PSLB) arrays formed from bis-SorbPC. These poly(bis-SorbPC) arrays offer a stable platform for capturing and analyzing biomolecules, overcoming some limitations of traditional lipid membranes which can be incompatible with the vacuum conditions inherent to MALDI-TOF MS nih.gov.

Poly(bis-SorbPC) lipid bilayer arrays are stable in vacuum, making them suitable for direct analysis by MALDI-TOF MS nih.gov. This stability allows for the detection and identification of proteins specifically bound to receptors incorporated within the polymerized lipid bilayer nih.gov. For example, poly(bis-SorbPC) arrays doped with ganglioside receptors like GM1 have been used for the affinity capture and subsequent MALDI-TOF MS detection of proteins such as cholera toxin subunit b (CTb) nih.gov.

MALDI-TOF MS analysis of proteins captured on poly(bis-SorbPC) arrays provides information about their molecular weight, enabling their identification nih.gov. The technique has been shown to allow for selective protein detection even in complex matrices. Studies have also estimated the minimal detectable concentration of captured proteins using this approach.

Beyond MALDI-TOF MS, other mass spectrometry techniques have been utilized in the characterization of this compound lipids themselves. High-resolution mass spectrometry (HRMS), for instance, has been employed to confirm the structure of synthetic this compound derivatives like bis-SorbPC. Mass spectrometry analysis has also been used in studies investigating light-activated content release from liposomes containing polymerizable lipids.

Detailed research findings on the use of MALDI-TOF MS with poly(bis-SorbPC) arrays include the successful detection of proteins like CTb bound to GM1-doped bilayers, with observed peaks corresponding to the protein's molecular weight nih.gov. The stability of the poly(bis-SorbPC) PSLB to MALDI-TOF MS analysis conditions has been noted, with spectra largely free of background peaks from other components.

Here is a summary of some research findings related to the stability of poly(bis-SorbPC) coatings and MALDI-TOF MS detection:

| Technique Used | This compound System | Key Finding | Source |

| Capillary Zone Electrophoresis (Coating Stability) | Poly(bis-SorbPC) coated capillaries | Stable after 45 days dry storage (monitored by fluorescence imaging). | nih.gov |

| Capillary Zone Electrophoresis (Coating Stability) | Poly(bis-SorbPC) coated particles | Enhanced stability to chemical (50mM Triton X-100, 50% acetonitrile) and physical (sonication) insults after 30 days. | sigmaaldrich.com |

| MALDI-TOF MS (Array Stability) | Poly(bis-SorbPC) lipid bilayer arrays | Stable in vacuum, compatible with MALDI-TOF MS analysis. | nih.gov |

| MALDI-TOF MS (Protein Detection) | Poly(bis-SorbPC)/GM1 arrays | Successful detection of specifically bound CTb. | nih.gov |

| MALDI-TOF MS (Detection Limit) | Poly(bis-SorbPC)/GM1 arrays | Minimal detectable concentration for CTb estimated at 4 nM. |

Mechanistic Insights into Sorbylphosphatidylcholine Based Biomimetic Systems

Lipid Polymorphism and Phase Behavior in SorbPC Systems

The self-assembly of lipids into various structural phases is a hallmark of their behavior in aqueous environments. Polymerization of this compound molecules within these assemblies can profoundly influence the stability and transition between these phases.

Influence of Polymerization on Lamellar and Isotropic Phases in this compound Mixtures

In aqueous solutions, phosphatidylcholines like this compound predominantly form lamellar phases, which are characteristic of biological membranes. These layered structures can be influenced by the introduction of polymers or by the in-situ polymerization of reactive lipids. While extensive research has been conducted on the interaction between water-soluble polymers and lamellar phases, specific studies detailing the influence of this compound polymerization on the transition to or from isotropic phases are not extensively documented in the reviewed literature. However, the polymerization process, by creating covalent linkages between lipid monomers, is generally expected to stabilize the existing lamellar structure, thereby making a transition to a more disordered, isotropic phase less favorable.

In one study, redox-initiated polymerization of films composed of bis-SorbPC was found to produce highly uniform and stable planar supported lipid bilayers with no measurable effect on the film structure, suggesting that under these conditions, polymerization did not induce a significant phase reorganization.

Thermotropic Phase Behavior Changes in this compound Assemblies Upon Polymerization

The thermotropic phase behavior of lipid assemblies, characterized by temperature-induced transitions between different ordered and fluid phases, is a critical aspect of membrane function. The incorporation of a sorbyl ester group at the terminus of the acyl chain in this compound has been shown to influence this behavior.

Differential scanning calorimetry studies on hydrated bilayers of this compound have revealed a single endothermic transition. This transition temperature (Tm) is lower than that of the corresponding saturated phosphatidylcholines. A notable observation is the pronounced odd-even alternation of the Tm with varying acyl chain lengths in sorbyl-substituted PCs. This effect is attributed to differences in the intermolecular versus intramolecular interactions of the sorbyl ester carbonyl group with neighboring methylene (B1212753) chains, depending on whether the acyl chain has an even or odd number of carbons.

The impact of polymerization on this thermotropic behavior is significant. Generally, the cross-linking of lipid molecules is expected to restrict their motional freedom, which can lead to a broadening of the phase transition and a shift in the transition temperature. For dienoyl lipids, including this compound, polymerization has been observed to alter their thermotropic behavior. The resulting polymerized membrane often exhibits properties intermediate between the gel (Lβ) and liquid crystalline (Lα) phases of the unpolymerized lipid. nih.gov

Table 1: Main Phase Transition Temperatures (Tm) of Sorbyl-Substituted Phosphatidylcholines

| Compound | Acyl Chain Length | Tm (°C) |

|---|---|---|

| This compound | 14:0 | 18.5 |

| This compound | 15:0 | 29.5 |

| This compound | 16:0 | 33.5 |

| This compound | 17:0 | 42.0 |

| This compound | 18:0 | 46.5 |

Data sourced from Lamparski et al. (1993). acs.org

Interplay Between Polymerization and Membrane Fluidity/Elasticity in this compound

The polymerization of this compound lipids within a bilayer has profound consequences for the mechanical properties of the membrane, affecting its fluidity and elasticity. These changes are crucial for the design of stable and functional biomimetic systems.

Attenuation of Lipid Diffusion in Polymerized this compound Bilayers

Membrane fluidity, often quantified by the lateral diffusion of lipid molecules, is critical for many biological functions. UV-initiated polymerization of this compound in planar supported lipid bilayers has been shown to significantly reduce membrane fluidity. Fluorescence Recovery After Photobleaching (FRAP) experiments have demonstrated that in all cases, polymerization leads to a decrease in the diffusion coefficients (D) of lipid probes within the membrane. nih.govnih.gov

The extent of this reduction depends on the specific this compound variant (mono- or bis-substituted) and the phase in which polymerization is carried out. Despite the reduction in fluidity, measurable lateral diffusion is often retained, which is attributed to a relatively low degree of polymerization under typical UV exposure conditions. nih.govnih.gov The diffusion coefficients in polymerized this compound membranes are often intermediate between those of a liquid-disordered (Ld) and a liquid-ordered (Lo) phase, suggesting a significant ordering effect of the polymer network. nih.govnih.gov

Table 2: Diffusion Coefficients (D) of a Fluorescent Probe in Unpolymerized and Polymerized this compound Bilayers

| Lipid | Polymerization Phase | Dbefore (μm²/s) | Dafter (μm²/s) |

|---|---|---|---|

| mono-SorbPC | Lα | 3.2 ± 0.4 | 1.1 ± 0.1 |

| mono-SorbPC | Lβ | 3.1 ± 0.1 | 0.9 ± 0.1 |

| bis-SorbPC | Lα | 3.3 ± 0.3 | 0.8 ± 0.1 |

| bis-SorbPC | Lβ | 3.2 ± 0.2 | 0.3 ± 0.1 |

Data represents the average diffusion coefficient of a rhodamine-DOPE probe. Sourced from Ross et al. (2016). nih.govnih.gov

Changes in Area Compressibility and Bending Moduli of this compound Membranes

The mechanical robustness of a membrane is characterized by its resistance to stretching and bending, quantified by the area compressibility modulus (KA) and the bending modulus (kc), respectively. Micropipette aspiration studies on Giant Unilamellar Vesicles (GUVs) have been employed to investigate these properties for dienoylPC lipids, including this compound.

These studies have revealed that the area expansion moduli of mono-SorbPC GUVs are comparable to those of non-polymerizable lipids like SOPC. However, bis-SorbPC GUVs were found to be substantially easier to stretch, indicating a lower KA. The bending moduli for all the studied dienoylPC GUVs, including this compound variants, were found to be similar. Interestingly, under the conditions of these experiments, UV-polymerization did not show a significant effect on either the area expansion or bending moduli. It was hypothesized that the polymers formed during UV-polymerization of these GUVs were too small to induce significant changes in the measured mechanical properties. arizona.edu

Table 3: Mechanical Properties of Unpolymerized and UV-Polymerized this compound GUVs

| Lipid | Condition | Area Expansion Modulus (mN/m) | Bending Modulus (J) |

|---|---|---|---|

| mono-SorbPC | Unpolymerized | 148 ± 21 | (1.1 ± 0.4) x 10-19 |

| mono-SorbPC | UV-Polymerized | 156 ± 19 | (1.1 ± 0.4) x 10-19 |

| bis-SorbPC | Unpolymerized | 55 ± 11 | (1.2 ± 0.4) x 10-19 |

| bis-SorbPC | UV-Polymerized | 61 ± 14 | (1.2 ± 0.4) x 10-19 |

Data sourced from a study on the mechanical properties of polymerizable lipid membranes. arizona.edu

Formation of Phase-Segregated Domains in Mixed this compound Bilayers

Polymerization-induced phase separation (PIPS) is a phenomenon where the polymerization of one component in a homogeneous mixture drives the system to phase separate. This occurs because the increase in molecular weight of the polymerizing component alters the thermodynamics of mixing, often making it energetically favorable for the components to segregate. wikipedia.org

While this is a well-established principle, direct evidence for the formation of phase-segregated domains in mixed bilayers containing this compound upon polymerization is limited. In fact, one study on planar supported lipid bilayers of bis-SorbPC reported no measurable effect on the film structure, which would argue against large-scale phase segregation under their experimental conditions.

However, studies on other polymerizable lipids, such as diacetylene phospholipids (B1166683), have demonstrated the formation of nanometer-sized domains upon polymerization. nih.gov It is therefore plausible that under specific conditions of composition, temperature, and polymerization kinetics, PIPS could occur in mixed this compound bilayers. This could lead to the formation of polymer-rich, ordered domains coexisting with more fluid, monomer-rich regions. Such controlled heterogeneity is a promising avenue for creating structured membrane surfaces with patterned functionality. Further research is needed to explore the conditions under which phase-segregated domains can be controllably formed in this compound-containing membranes.

This compound Bilayer Interactions with External Stimuli and Molecules

The interaction of Sorbylphosphatidylcholine (this compound) bilayers with their external environment is a critical aspect of their function in biomimetic systems. These interactions can be broadly categorized into responses to physical stimuli, such as light, and interactions with biological molecules, including both specific and non-specific binding events.

Photoinitiated Destabilization and Permeability Enhancement in this compound Liposomes

Liposomes formulated with the photosensitive lipid bis-SorbPC exhibit significant changes in their permeability upon exposure to ultraviolet (UV) light. This photoinitiated destabilization provides a mechanism for the controlled release of encapsulated contents, a feature of considerable interest for targeted delivery systems.

Research has demonstrated that sterically stabilized liposomes containing bis-SorbPC can effectively encapsulate water-soluble compounds with low passive release in the dark. nih.govnih.gov However, upon irradiation with UV light in the presence of oxygen, a substantial increase in liposome (B1194612) permeability is observed. nih.gov One study reported a 200-fold increase in permeability at high photoconversion of the monomeric bis-SorbPC. nih.gov Further investigations have shown that under optimized conditions, the permeability of these PEG-liposomes to water-soluble fluorescent probes at 37°C can be enhanced by as much as 28,000-fold following UV irradiation. nih.gov

The underlying mechanism for this enhanced permeability is not believed to be a consequence of micellization of the PEG-lipid. Instead, it is attributed to the formation of defects within the bilayer during the photoinitiated crosslinking of the bis-SorbPC lipids. nih.gov The extent of this increase in permeability is dependent on the degree of photolysis. nih.gov This light-triggered release mechanism is attractive for applications where spatial and temporal control of cargo delivery is desired. nih.gov

| Liposome Composition | Stimulus | Observed Permeability Increase (Fold) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| PEG-liposomes with bis-SorbPC | UV light in the presence of oxygen | ~200 | Formation of defects in the bilayer during crosslinking of bis-SorbPC | nih.gov |

| PEG-liposomes with bis-SorbPC | UV irradiation | ~28,000 | Increased phase separation between photoreactive and saturated phospholipids | nih.gov |

Specific Binding Interactions with Proteins and Ligands on Poly(this compound) Surfaces

Polymerized this compound [poly(this compound)] surfaces can be functionalized to facilitate specific binding interactions with proteins and other ligands. This is achieved by incorporating "dopant" lipids bearing specific recognition motifs into the this compound bilayer before polymerization.

For instance, microarrays of poly(bis-SorbPC) bilayers have been created and doped with the ganglioside GM1, which is a known receptor for the cholera toxin subunit b (CTb). These GM1-doped surfaces demonstrated specific binding of fluorescently labeled CTb, with the extent of binding correlating to the mole percentage of GM1 in the lipid spot. nih.govnih.gov Similarly, when poly(bis-SorbPC) surfaces were doped with biotin-DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)), they specifically bound streptavidin. nih.gov In arrays containing both GM1-doped and biotin-DOPE-doped spots, the specific binding of CTb and streptavidin to their respective domains was observed with minimal cross-talk. nih.gov

These functionalized poly(this compound) surfaces are robust, retaining their specific binding capacity even after multiple regeneration cycles with protein-denaturing solutions and after exposure to air. nih.govnih.gov Another study demonstrated the specific and reversible interaction of a 6xHis-tagged enhanced green fluorescent protein (6xHis-EGFP) with (poly)bis-SorbPC coated silica (B1680970) microspheres that were functionalized with nickel-chelating lipids (DOGS-NTA-Ni2+). This interaction could be disrupted by washing with imidazole, a competitive ligand, highlighting the specificity of the binding.

| Poly(this compound) Surface Functionalization | Target Protein/Ligand | Key Finding | Reference |

|---|---|---|---|

| Doped with GM1 | Cholera toxin subunit b (CTb) | Specific binding correlated with GM1 concentration; stable to regeneration. | nih.govnih.gov |

| Doped with biotin-DOPE | Streptavidin | Specific binding to biotinylated domains with minimal cross-talk. | nih.gov |

| Functionalized with DOGS-NTA-Ni2+ | 6xHis-EGFP | Specific and reversible binding of the His-tagged protein. | polito.it |

Non-Specific Adsorption Resistance of Poly(this compound) Surfaces